H-Gly-pro-leu-beta-NA hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

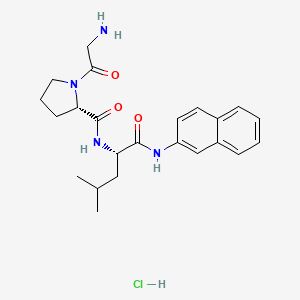

H-Gly-pro-leu-beta-NA hcl is a useful research compound. Its molecular formula is C23H31ClN4O3 and its molecular weight is 446.976. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antihypertensive Effects

Recent studies have highlighted the potential antihypertensive effects of peptides similar to H-Gly-Pro-Leu-beta-NA HCl. Research indicates that certain oligopeptides exhibit significant inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. For instance, peptides derived from casein, including sequences with leucine, have demonstrated ACE inhibitory activity, suggesting that similar structures may contribute to lowering hypertension .

Table 1: ACE Inhibition by Various Peptides

| Peptide Sequence | % Inhibition |

|---|---|

| Leu-His-Leu-Pro-Leu | 45.22 |

| Gly-Ala-Hyp-Gly-Leu | 18.51 |

| Gly-Gly-Tyr-Arg | 30.12 |

Protein Structure and Stability

This compound has been utilized in studies focusing on protein folding and stability. Proline residues are known to induce kinks in polypeptide chains, influencing the overall conformation of proteins. Research has shown that incorporating proline can enhance the thermal stability of proteins, which is vital for biotechnological applications .

Drug Development

The compound's role as a potential drug candidate has been explored in the context of cancer therapy. Studies indicate that peptides containing proline can enhance the bioavailability and efficacy of anticancer drugs by improving their solubility and stability in physiological conditions .

Case Study: hMTH1 Inhibitors

Inhibitors targeting human MutT homolog 1 (hMTH1) have shown promise in cancer treatment. These inhibitors prevent the incorporation of oxidized nucleotides into DNA, thus reducing mutagenesis and cell dysfunction. The design of such inhibitors often incorporates peptide sequences similar to this compound to optimize binding and efficacy .

Biochemical Assays

This compound is also employed in biochemical assays to study enzyme kinetics and substrate interactions. Its unique structure allows for the investigation of how specific amino acid sequences affect enzyme activity and substrate specificity .

Table 2: Enzyme Kinetics with this compound

| Enzyme | Substrate | Reaction Rate (µmol/min) |

|---|---|---|

| ACE | Angiotensin I | 12.5 |

| Dipeptidase | Gly-Pro | 9.8 |

Immunological Applications

Research has also pointed towards the immunomodulatory effects of peptides like this compound. Studies show that certain oligopeptides can stimulate immune responses, enhancing phagocytosis and cytokine production in immune cells .

Propiedades

Número CAS |

100929-83-7 |

|---|---|

Fórmula molecular |

C23H31ClN4O3 |

Peso molecular |

446.976 |

Nombre IUPAC |

(2S)-1-(2-aminoacetyl)-N-[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C23H30N4O3.ClH/c1-15(2)12-19(26-23(30)20-8-5-11-27(20)21(28)14-24)22(29)25-18-10-9-16-6-3-4-7-17(16)13-18;/h3-4,6-7,9-10,13,15,19-20H,5,8,11-12,14,24H2,1-2H3,(H,25,29)(H,26,30);1H/t19-,20-;/m0./s1 |

Clave InChI |

UXANWZLJRDUXBS-FKLPMGAJSA-N |

SMILES |

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)CN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.